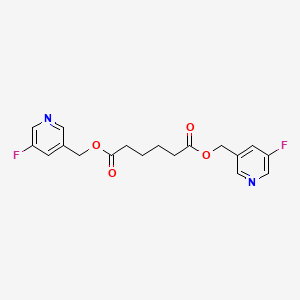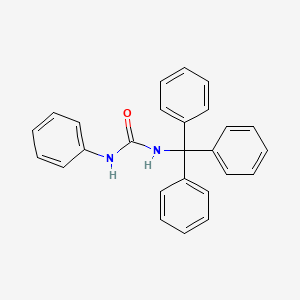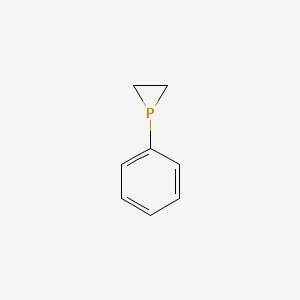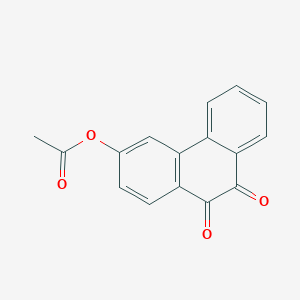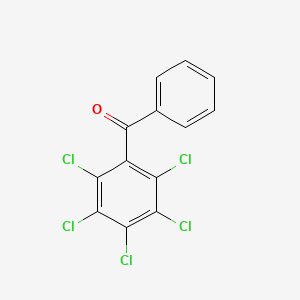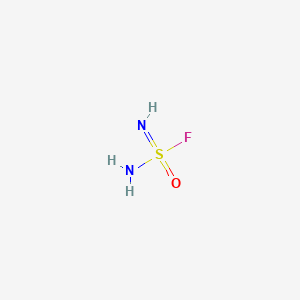
Urea, 1-amidino-3-(p-((p-nitrophenyl)sulfonyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-amidino-3-(p-((p-nitrophenyl)sulfonyl)phenyl)- is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea, 1-amidino-3-(p-((p-nitrophenyl)sulfonyl)phenyl)- typically involves the reaction of an appropriate amine with an isocyanate intermediate. One common method is the nucleophilic addition of ammonia to an isocyanate intermediate generated in situ by a Hofmann rearrangement of the starting amide . Another method involves the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source .
Industrial Production Methods
Industrial production of this compound can be achieved through a scalable synthesis method that involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is environmentally friendly and efficient, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Urea, 1-amidino-3-(p-((p-nitrophenyl)sulfonyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
Urea, 1-amidino-3-(p-((p-nitrophenyl)sulfonyl)phenyl)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of urea, 1-amidino-3-(p-((p-nitrophenyl)sulfonyl)phenyl)- involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Urea, N-(aminoiminomethyl)-N′-(4-nitrophenyl)-: Similar structure but lacks the sulfonyl group.
Urea derivatives of (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol: Similar antimicrobial properties.
Uniqueness
Urea, 1-amidino-3-(p-((p-nitrophenyl)sulfonyl)phenyl)- is unique due to the presence of both nitrophenyl and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
20567-02-6 |
|---|---|
Molecular Formula |
C14H13N5O5S |
Molecular Weight |
363.35 g/mol |
IUPAC Name |
1-(diaminomethylidene)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea |
InChI |
InChI=1S/C14H13N5O5S/c15-13(16)18-14(20)17-9-1-5-11(6-2-9)25(23,24)12-7-3-10(4-8-12)19(21)22/h1-8H,(H5,15,16,17,18,20) |
InChI Key |
MTJALPBZRQUOPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N=C(N)N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


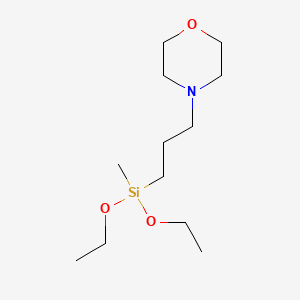
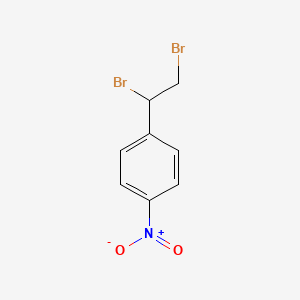
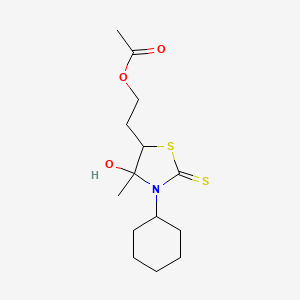
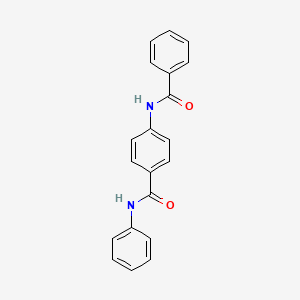
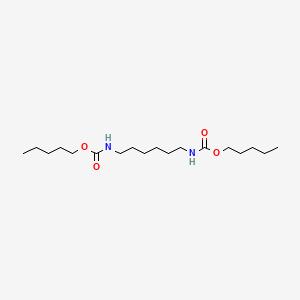
![8-methoxy-5-(4-methylphenyl)sulfonyl-6H-benzo[c][1]benzazepin-11-one](/img/structure/B14705285.png)
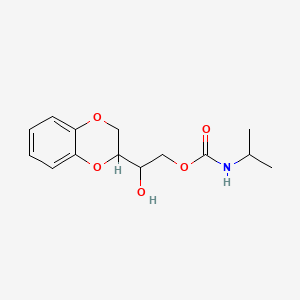
![N-Methyl-N-[3-(10H-phenothiazin-10-YL)propyl]formamide](/img/structure/B14705299.png)
